molecular formula C21H27N3O2 B5269806 N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5269806
M. Wt: 353.5 g/mol
InChI Key: CKZDNPOQFHGVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylamine and 4-methylbenzyl chloride.

    Formation of Intermediate: The 2-methoxyphenylamine undergoes a reaction with acetic anhydride to form N-(2-methoxyphenyl)acetamide.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to pain perception, inflammation, and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the piperazine moiety.

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects, used in research and as a recreational drug.

Uniqueness

N-(2-METHOXYPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its combination of a methoxyphenyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-7-9-18(10-8-17)15-23-11-13-24(14-12-23)16-21(25)22-19-5-3-4-6-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDNPOQFHGVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.